![molecular formula C14H16N2O2S B7507196 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one, also known as MITO-Porter, is a novel carrier system that has gained attention in the field of drug delivery. MITO-Porter is a type of nanocarrier that can encapsulate various types of molecules, such as DNA, RNA, and proteins, and deliver them to specific cells or tissues.
Mechanism of Action
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one is a type of nanocarrier that can enter cells through endocytosis. Once inside the cell, 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one undergoes a pH-dependent conformational change, which allows it to release its cargo into the cytoplasm. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one can also target specific cells or tissues through surface modifications, such as the addition of targeting ligands.
Biochemical and Physiological Effects:
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one has been shown to have low cytotoxicity and high biocompatibility, making it a promising carrier system for clinical applications. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one has also been shown to accumulate in mitochondria, which may have implications for the treatment of mitochondrial diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one is its ability to efficiently deliver various types of molecules to specific cells or tissues. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one also has low cytotoxicity and high biocompatibility, making it a safe carrier system for clinical applications. However, one limitation of 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one is its relatively low transfection efficiency compared to other nanocarrier systems.
Future Directions
There are several future directions for the development of 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one. One direction is the optimization of the carrier system to improve its transfection efficiency. Another direction is the development of 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one for the treatment of mitochondrial diseases. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one can also be modified to target specific cells or tissues, which may have implications for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the safety and efficacy of 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one need to be further evaluated in preclinical and clinical studies.
Synthesis Methods
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one is synthesized by a two-step process. The first step involves the synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid, which is then reacted with thionyl chloride to form 2-(2-methyl-2,3-dihydroindol-1-yl)acetyl chloride. The second step involves the reaction of 2-(2-methyl-2,3-dihydroindol-1-yl)acetyl chloride with thiazolidin-2-one to form 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one has been extensively studied for its potential applications in gene therapy, drug delivery, and cancer therapy. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one can deliver various types of molecules, such as siRNA, plasmid DNA, and proteins, to specific cells or tissues. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one has been shown to efficiently deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth. 3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one has also been used to deliver plasmid DNA encoding therapeutic proteins to treat various diseases, such as hemophilia and muscular dystrophy.
properties
IUPAC Name |
3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-11-4-2-3-5-12(11)16(10)13(17)9-15-6-7-19-14(15)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSMPFNFXNSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
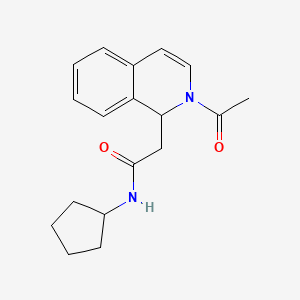
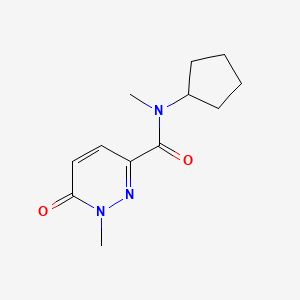
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
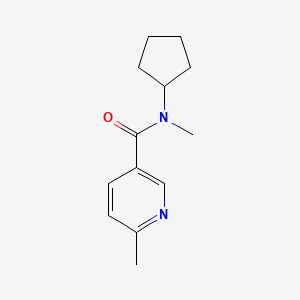
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)


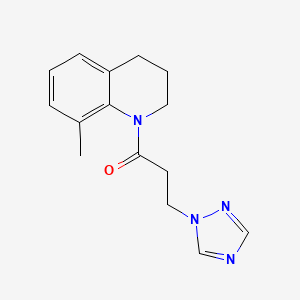
![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)

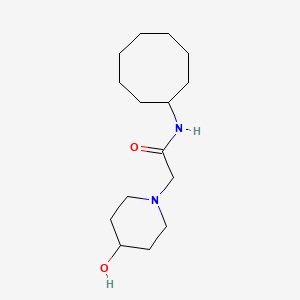
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)